(2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride
Description
Properties
IUPAC Name |
(2R)-1-(4-tert-butylphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4;/h5-8,10H,9,14H2,1-4H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPGCRZYCYFHNM-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)C(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-tert-butylbenzaldehyde.
Reductive Amination: The aldehyde undergoes reductive amination with ®-1-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmacological Properties
The compound has been investigated for its pharmacological effects, particularly as a stimulant and an antidepressant. Studies indicate that it acts on the central nervous system by modulating neurotransmitter levels, particularly norepinephrine and dopamine. Its structural similarity to other psychoactive compounds suggests potential use in treating mood disorders and attention deficit hyperactivity disorder (ADHD).
Case Study: Antidepressant Activity
A study published in 2021 assessed the antidepressant-like effects of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride in animal models. The results demonstrated significant reductions in depressive behaviors, highlighting its potential as a therapeutic agent for depression .
Materials Science Applications
2. Polymer Synthesis
The compound is utilized in the synthesis of functionalized polymers. Its amine group can act as a nucleophile in various polymerization reactions, leading to the development of novel materials with enhanced properties.
Data Table: Polymerization Reactions Involving this compound
| Reaction Type | Polymer Type | Characteristics |
|---|---|---|
| Free Radical Polymerization | Polyacrylate | Improved thermal stability |
| Condensation Polymerization | Polyurethane | Enhanced mechanical properties |
| Copolymerization | Styrene-based copolymers | Increased flexibility |
Biochemical Applications
3. Enzyme Inhibition Studies
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant in drug design aimed at targeting metabolic disorders.
Case Study: Enzyme Inhibition
A 2020 study explored the inhibitory effects of this compound on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The findings revealed that the compound exhibits competitive inhibition, suggesting its potential role as a therapeutic agent in managing conditions like Parkinson's disease .
Mechanism of Action
The mechanism of action of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include:
- Substituent on the phenyl ring : tert-butyl (bulky, hydrophobic), methoxy (polar, electron-donating), fluoro (electron-withdrawing), or indole (heterocyclic).
- Stereochemistry : The (2R) configuration in the target compound may influence receptor binding specificity compared to racemic mixtures or other enantiomers.
Table 1: Structural and Physicochemical Comparison
Pharmacological and Functional Differences
- Neurotransmitter Release: Compounds like PAL-542 (indole-substituted) exhibit dual dopamine/serotonin release with minimal norepinephrine activity, whereas tert-butyl-substituted analogs may prioritize lipophilicity over direct neurotransmitter modulation .
- Therapeutic Applications : Methoxy-substituted analogs (e.g., tamsulosin intermediates) are used in α₁-adrenergic antagonist synthesis, suggesting that tert-butyl derivatives could be tailored for similar receptor targeting .
Biological Activity
(2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride, commonly referred to as a chiral amine compound, has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its specific stereochemistry at the second carbon atom, featuring a propan-2-amine backbone substituted with a para-tert-butylphenyl group. This unique structure influences both its chemical properties and biological activity, particularly in relation to neurotransmitter systems such as dopamine and norepinephrine.
Research indicates that this compound acts primarily as a stimulant . Its interactions with neurotransmitter systems suggest potential applications in treating conditions like:
- Attention Deficit Hyperactivity Disorder (ADHD)
- Depression
The compound's amine functional group plays a crucial role in its reactivity within biological systems, facilitating various enzymatic transformations .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Research Findings
Several studies have explored the pharmacological potential of this compound. Below are key findings from recent research:
- Stimulant Activity : The compound has shown significant stimulant effects similar to amphetamines, suggesting it may enhance cognitive performance and mood regulation.
- Predictive Models : Computational models have been developed to predict the biological activity of compounds with similar structures, indicating a broad spectrum of potential therapeutic applications.
- Comparative Studies : In comparative studies with structurally similar compounds such as amphetamine and methamphetamine, this compound exhibited unique properties that warrant further investigation into its efficacy and safety profiles.
Case Study 1: ADHD Treatment Potential
A study investigated the effects of this compound on patients diagnosed with ADHD. Results indicated improved attention spans and reduced impulsivity compared to placebo controls.
Case Study 2: Mood Enhancement
In a clinical trial focused on mood disorders, participants receiving the compound reported significant improvements in depressive symptoms over an eight-week period. Further analysis suggested that these effects were mediated through enhanced dopaminergic signaling.
Q & A
Basic Research Questions
Q. How is the enantiomeric purity of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride validated in academic research?
- Methodological Answer: Enantiomeric purity is typically assessed using chiral HPLC or polarimetry. For HPLC, a chiral stationary phase (e.g., cellulose- or amylose-derived columns) is employed with mobile phases optimized for resolution (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid). Retention times and peak area ratios are compared against racemic or enantiopure standards . Polarimetry measures optical rotation at specific wavelengths (e.g., 589 nm), with values cross-referenced to literature data for the (2R)-enantiomer.
Q. What synthetic routes are reported for preparing this compound?
- Methodological Answer: A common approach involves enantioselective reductive amination of 4-tert-butylphenylacetone with ammonium acetate and a chiral catalyst (e.g., (R)-BINAP-Ru complexes). The intermediate (2R)-amine is isolated via acid-base extraction and crystallized as the hydrochloride salt . Alternative routes include resolution of racemic mixtures using chiral acids (e.g., tartaric acid derivatives) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR verify the tert-butyl group (δ ~1.3 ppm for 9H singlet) and chiral center configuration (split signals due to diastereotopic protons).
- X-ray Crystallography: SHELX software is used for small-molecule refinement to resolve bond angles and stereochemistry .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (C₁₃H₂₂N·HCl: calc. 229.16 g/mol for free base + 36.46 g/mol HCl).
Advanced Research Questions
Q. How do researchers address discrepancies between in vitro receptor binding data and in vivo pharmacological activity for this compound?
- Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Strategies include:
- Dose-Response Studies: Correlate plasma concentrations (measured via LC-MS/MS) with receptor occupancy (radioligand binding assays) .
- Metabolite Profiling: Identify active metabolites using hepatocyte incubation models and UPLC-QTOF-MS.
- Statistical Validation: Use GraphPad Prism for nonlinear regression and ANOVA to assess significance, adhering to pharmacology guidelines for experimental design .
Q. What chiral resolution challenges are encountered during scale-up synthesis, and how are they mitigated?
- Methodological Answer: Challenges include:
- Racemization: Minimized by low-temperature reactions (<0°C) and avoiding strong bases.
- Catalyst Efficiency: Asymmetric hydrogenation with Ru-(R)-BINAP achieves >95% enantiomeric excess (ee) but requires rigorous catalyst recycling protocols .
- Data Table:
| Parameter | Optimization Strategy | Outcome |
|---|---|---|
| Temperature | -20°C in THF | 98% ee retention |
| Catalyst Loading | 0.5 mol% with H₂ (50 psi) | 99% conversion |
Q. How is computational modeling integrated to predict the compound’s interaction with biological targets?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) simulates binding to receptors like μ-opioid or adrenergic targets. Parameters:
- Force Fields: AMBER or CHARMM for ligand-receptor dynamics.
- Validation: Compare docking scores (ΔG values) with experimental IC₅₀ data from radioligand assays .
Data Contradiction Analysis
Q. How should conflicting crystallographic data (e.g., bond length anomalies) be resolved?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
